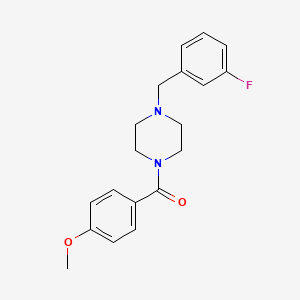
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide, also known as BDPMA, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. BDPMA belongs to the family of acetamide compounds and has been found to possess anti-inflammatory, analgesic, and antitumor properties.
作用機序
The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide is not fully understood. However, it has been suggested that 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects:
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide has also been found to decrease the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.
実験室実験の利点と制限
The advantages of using 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide in lab experiments include its anti-inflammatory, analgesic, and antitumor properties, which make it a promising candidate for the treatment of various diseases. However, the limitations of using 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide. One potential direction is the development of 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide-based drugs for the treatment of inflammatory diseases, pain, and cancer. Another potential direction is the investigation of the toxicity and pharmacokinetics of 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide in animal models. Further research is also needed to fully understand the mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide and its potential therapeutic applications in various fields of medicine.
合成法
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide can be synthesized through a multistep process involving the condensation of 4-bromo-3,5-dimethylphenol with 4-methylphenylacetic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting intermediate is then reacted with 2-aminoethanol to yield the final product.
科学的研究の応用
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and colitis. 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide has also been shown to possess analgesic properties, which make it a potential candidate for the treatment of pain. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide has been found to possess antitumor properties, which make it a promising candidate for the treatment of cancer.
特性
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-4-6-14(7-5-11)19-16(20)10-21-15-8-12(2)17(18)13(3)9-15/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRFCTUTCVBBCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C(=C2)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-N'-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5760246.png)
![1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5760255.png)
![1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone](/img/structure/B5760259.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5760269.png)



![2-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5760302.png)





![N-(4-fluorophenyl)-2-[2-(hydroxymethyl)-6-methoxyphenoxy]acetamide](/img/structure/B5760351.png)